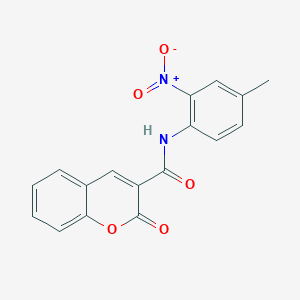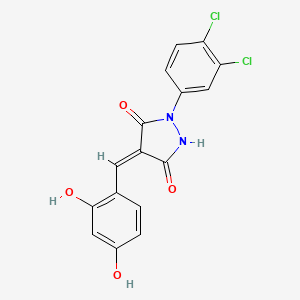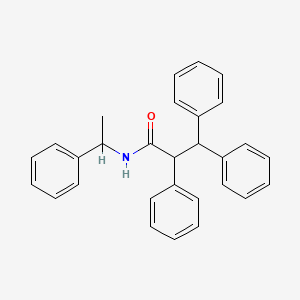
N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as MNCC, is a novel organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNCC belongs to the class of coumarin derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has shown promising results in various scientific research applications. It is known to possess potent anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. This compound has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, this compound has been reported to possess antimicrobial activity against various bacterial and fungal strains.
Mecanismo De Acción
The exact mechanism of action of N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various signaling pathways in cells. This compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. This compound also scavenges free radicals and inhibits lipid peroxidation, thereby exhibiting potent antioxidant activity. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In animal studies, this compound has been reported to reduce inflammation and oxidative stress markers in the blood and tissues. This compound has also been shown to inhibit the growth of tumors and reduce the size of tumors in animal models. Moreover, this compound has been reported to exhibit low toxicity and high bioavailability, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is easy to synthesize, and the yield of the product is high. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Moreover, this compound is expensive, which limits its use in large-scale experiments.
Direcciones Futuras
There are several future directions for N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide research. One of the most promising directions is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. This compound can also be used as a lead compound for the development of new anticancer drugs. Moreover, this compound can be modified to enhance its biological activities and reduce its toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a novel organic compound that has shown promising results in various scientific research applications. This compound possesses potent anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for drug development. This compound can be synthesized using a multicomponent reaction, and its purity can be confirmed using various spectroscopic techniques. This compound has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multicomponent reaction between 4-methyl-2-nitrophenyl isocyanate, 4-hydroxy coumarin, and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds under mild conditions, and the yield of the product is high. The purity of the synthesized this compound can be confirmed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-6-7-13(14(8-10)19(22)23)18-16(20)12-9-11-4-2-3-5-15(11)24-17(12)21/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYMQHUGMHBYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B4998335.png)
![1-(2-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4998345.png)

![N-{2-(2-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4998363.png)

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4998366.png)
![1-(4-{[(4-methylphenyl)thio]methyl}benzoyl)-4-phenylpiperazine](/img/structure/B4998368.png)


![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoic acid - methanamine (1:1)](/img/structure/B4998398.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4998399.png)
![N-[5-(N,N-dimethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-3,4,5-trimethoxybenzamide hydrochloride hydrate](/img/structure/B4998409.png)
![ethyl 2-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4998428.png)
![N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide](/img/structure/B4998434.png)